molecular formula C10H17NO2 B3049213 Ethyl 2-cyano-3-methylhexanoate CAS No. 19823-28-0

Ethyl 2-cyano-3-methylhexanoate

Cat. No.: B3049213
CAS No.: 19823-28-0
M. Wt: 183.25 g/mol
InChI Key: FIJVOSSCAUGKQY-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-methylhexanoate is an organic compound with the molecular formula C₁₀H₁₇NO₂. It is an ester derived from hexanoic acid and is characterized by the presence of a cyano group and a methyl group on the hexanoate chain. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Ethyl 2-cyano-3-methylhexanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl cyanoacetate with 3-methylhexanoyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol, and the product is purified through distillation or recrystallization .

Industrial production methods may involve multi-step reactions, including the use of palladium on activated charcoal as a catalyst for hydrogenation reactions. The reaction conditions often include elevated temperatures and pressures to ensure high yields .

Chemical Reactions Analysis

Ethyl 2-cyano-3-methylhexanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the cyano group to an amine group using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.

Scientific Research Applications

Ethyl 2-cyano-3-methylhexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-methylhexanoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These reactions can affect various biochemical pathways, depending on the context in which the compound is used .

Comparison with Similar Compounds

Ethyl 2-cyano-3-methylhexanoate can be compared with similar compounds such as:

These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their structures.

Properties

IUPAC Name

ethyl 2-cyano-3-methylhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-4-6-8(3)9(7-11)10(12)13-5-2/h8-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJVOSSCAUGKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C#N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941652
Record name Ethyl 2-cyano-3-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19823-28-0
Record name Ethyl 2-cyano-3-methylhexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19823-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, ethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46918
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Record name Ethyl 2-cyano-3-methylhexanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-cyano-3-methylhexanoate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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